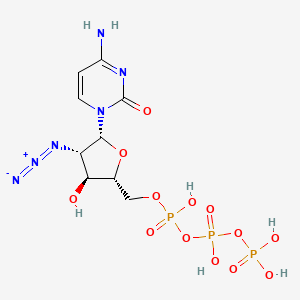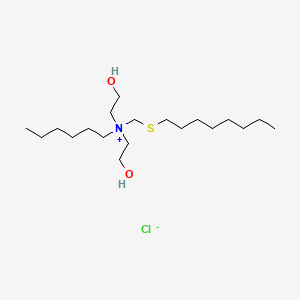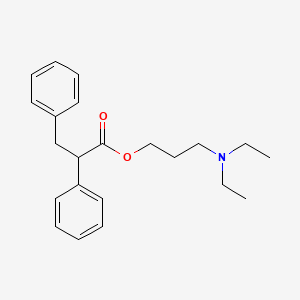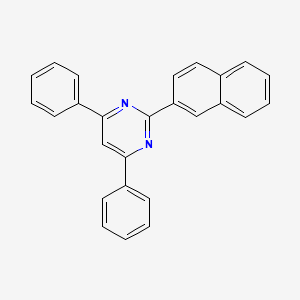
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. It is a derivative of cyclophosphamide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by its unique structure, which includes a phosphoramide group and chloroethyl groups, making it a potent alkylating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel, with the mixture being cooled to a temperature range of -15 to -10°C. Continuous stirring is maintained while the solution of 3-aminopropan-1-ol and an auxiliary base is added slowly. The reaction mixture is then gradually warmed to 20-40°C and stirred until the conversion of substrates is complete .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert solvents and precise temperature control are crucial to the success of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce various substituted phosphoramide compounds.
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with DNA.
Medicine: As a derivative of cyclophosphamide, it is investigated for its potential use in cancer therapy and immunosuppression.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its ability to form cross-links with DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A closely related compound with similar structure and applications.
Ifosfamide: Another derivative with similar alkylating properties.
Melphalan: A related compound used in cancer therapy.
Uniqueness
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Its trimethyl substitution provides distinct chemical properties that can be advantageous in certain applications .
Propiedades
Número CAS |
78110-32-4 |
|---|---|
Fórmula molecular |
C10H20Cl2NO3P |
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4,5,6-trimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H20Cl2NO3P/c1-8-9(2)15-17(14,16-10(8)3)13(6-4-11)7-5-12/h8-10H,4-7H2,1-3H3 |
Clave InChI |
ILXUCNAYDRMKPL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OP(=O)(OC1C)N(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)






![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)


